molecular formula C11H17N3O B1428615 2-(6-Morpholinopyridin-3-yl)ethanamine CAS No. 637015-69-1

2-(6-Morpholinopyridin-3-yl)ethanamine

Cat. No.: B1428615
CAS No.: 637015-69-1
M. Wt: 207.27 g/mol
InChI Key: DFTPCHBCULJIMC-UHFFFAOYSA-N
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Description

2-(6-Morpholinopyridin-3-yl)ethanamine is an organic compound with the molecular formula C11H17N3O It features a morpholine ring attached to a pyridine ring, which is further connected to an ethanamine group

Mechanism of Action

Biochemical Analysis

Biochemical Properties

It is known that similar compounds have been found to interact with adenosine kinase (AK), an enzyme that plays a crucial role in the metabolism of adenosine . By inhibiting AK, these compounds can increase extracellular adenosine concentrations, which can have various effects on biochemical reactions .

Cellular Effects

Compounds with similar structures have been shown to increase extracellular adenosine concentrations, which can influence various cellular processes . Adenosine is known to act as an inhibitory neuromodulator, reducing cellular excitability at sites of tissue injury and inflammation .

Molecular Mechanism

It is speculated that it may function similarly to other AK inhibitors, which work by increasing extracellular adenosine concentrations . This can lead to a variety of effects at the molecular level, including changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

Similar compounds have been shown to effectively reduce acute somatic nociception in animal models .

Dosage Effects in Animal Models

Similar compounds have been shown to have dose-dependent effects in reducing nociception in animal models .

Metabolic Pathways

It is known that similar compounds can inhibit AK, thereby influencing the metabolism of adenosine .

Transport and Distribution

Similar compounds have been shown to increase extracellular adenosine concentrations, suggesting that they may influence the distribution of adenosine within cells .

Subcellular Localization

Given its potential interactions with AK, it may be localized to areas of the cell where AK is present .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Morpholinopyridin-3-yl)ethanamine typically involves the reaction of 3-bromopyridine with morpholine under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high efficiency . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like ethanol or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(6-Morpholinopyridin-3-yl)ethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The ethanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce piperidine derivatives.

Scientific Research Applications

2-(6-Morpholinopyridin-3-yl)ethanamine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Methoxypyridin-3-yl)ethanamine
  • 2-(6-Methylpyridin-3-yl)ethanamine
  • 2-(6-Chloropyridin-3-yl)ethanamine

Uniqueness

2-(6-Morpholinopyridin-3-yl)ethanamine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature can enhance its solubility and binding affinity to specific targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2-(6-morpholin-4-ylpyridin-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c12-4-3-10-1-2-11(13-9-10)14-5-7-15-8-6-14/h1-2,9H,3-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFTPCHBCULJIMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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